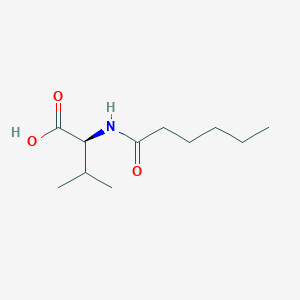
N-Hexanoyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexanoyl-L-valine is an organic compound with the molecular formula C11H21NO3. It belongs to the class of N-acylated amino acids, specifically derived from L-valine. This compound is characterized by the presence of a hexanoyl group attached to the nitrogen atom of L-valine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoyl-L-valine typically involves the acylation of L-valine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-Valine+Hexanoyl Chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce L-valine, which is then chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexanoyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl substitution reactions often involve acyl chlorides and bases like pyridine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various N-acylated derivatives depending on the acyl group used.
Wissenschaftliche Forschungsanwendungen
N-Hexanoyl-L-valine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Hexanoyl-L-valine involves its interaction with specific molecular targets. In bacterial systems, it acts as a signaling molecule in quorum sensing, binding to receptor proteins and modulating gene expression. This interaction influences various cellular processes, including biofilm formation, virulence, and antibiotic resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexanoyl-L-homoserine lactone: Another N-acylated amino acid involved in quorum sensing.
N-Octanoyl-L-valine: Similar structure with an octanoyl group instead of a hexanoyl group.
N-Decanoyl-L-valine: Contains a decanoyl group, exhibiting different physicochemical properties.
Uniqueness
N-Hexanoyl-L-valine is unique due to its specific acyl chain length, which influences its solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
35418-21-4 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(2S)-2-(hexanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-9(13)12-10(8(2)3)11(14)15/h8,10H,4-7H2,1-3H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
CIXITHNTRDZSKC-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



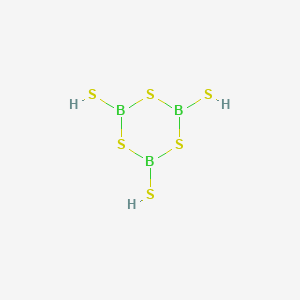

![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
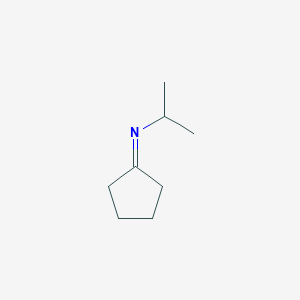
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)

![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
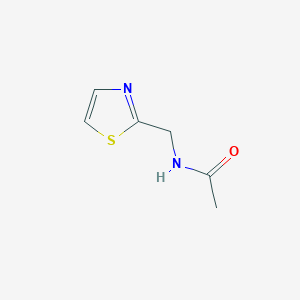
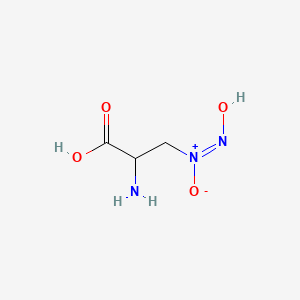
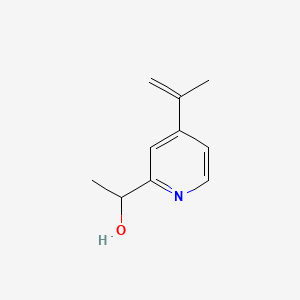

![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
